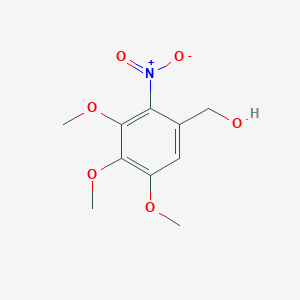

(3,4,5-Trimethoxy-2-nitrophenyl)methanol

Description

Properties

CAS No. |

5435-28-9 |

|---|---|

Molecular Formula |

C10H13NO6 |

Molecular Weight |

243.21 g/mol |

IUPAC Name |

(3,4,5-trimethoxy-2-nitrophenyl)methanol |

InChI |

InChI=1S/C10H13NO6/c1-15-7-4-6(5-12)8(11(13)14)10(17-3)9(7)16-2/h4,12H,5H2,1-3H3 |

InChI Key |

QUYJMJKAYOXDOT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C(=C1)CO)[N+](=O)[O-])OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

(3,4,5-Trimethoxy-2-nitrophenyl)methanol CAS number and properties

This guide provides an in-depth technical analysis of (3,4,5-Trimethoxy-2-nitrophenyl)methanol , a specialized ortho-nitrobenzyl derivative used primarily as a photocleavable protecting group and a critical intermediate in the synthesis of tubulin-binding agents like Combretastatin A-4.

Compound Identity & Chemical Structure[1][2][3][4][5]

This compound belongs to the class of o-nitrobenzyl alcohols , widely recognized for their photolability. Unlike the commercially ubiquitous 4,5-dimethoxy analog (NVOC/DMNB), the 3,4,5-trimethoxy-2-nitro isomer is specifically designed to incorporate the pharmacophore of the trimethoxyphenyl ring found in colchicine-site inhibitors.

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 2-Nitro-3,4,5-trimethoxybenzyl alcohol; 6-Nitro-2,3,4-trimethoxybenzyl alcohol (numbering dependent) |

| CAS Number | 1207266-46-1 (Note: Often cited via precursors; see Synthesis below) |

| Molecular Formula | C₁₀H₁₃NO₆ |

| Molecular Weight | 243.21 g/mol |

| SMILES | COc1cc(CO)c([O-])c(OC)c1OC |

| Structural Features | Highly electron-rich aromatic ring; ortho-nitro group facilitates Norrish Type II photocleavage; 3,4,5-trimethoxy pattern mimics the A-ring of Combretastatin A-4.[1][2] |

Physical Properties[1][2][3][7][8][9][10]

-

Appearance: Pale yellow to yellow crystalline solid.

-

Melting Point: 62–63 °C (reported for the methyl ester precursor); alcohol typically exhibits a similar range (approx. 60–70 °C) depending on purity.

-

Solubility: Soluble in organic solvents (DCM, EtOAc, MeOH, DMSO); sparingly soluble in water.

-

Stability: Stable in the dark. Photosensitive to UV/near-UV light (300–365 nm).

Synthesis & Manufacturing Protocol

The synthesis of this compound is challenging due to the electronic crowding of the 3,4,5-trimethoxy system. Direct nitration of the aldehyde or alcohol often results in poor yields or over-oxidation. The preferred industrial route proceeds via the nitration of methyl 3,4,5-trimethoxybenzoate followed by selective reduction.

Reaction Scheme (Graphviz)

Figure 1: Validated synthesis route avoiding direct nitration of the aldehyde.

Detailed Methodology

-

Nitration (Critical Step):

-

Reagents: Methyl 3,4,5-trimethoxybenzoate, Fuming Nitric Acid (

), Glacial Acetic Acid ( -

Protocol: Dissolve the ester in glacial acetic acid. Add fuming nitric acid dropwise at 0–5 °C. The 3,4,5-trimethoxy pattern directs the nitro group to the 2-position (equivalent to 6).

-

Workup: Pour into ice water. The product, Methyl 2-nitro-3,4,5-trimethoxybenzoate , precipitates as pale yellow needles (MP: 62–63 °C).[4]

-

Note: Control temperature strictly to avoid dinitration.

-

-

Reduction:

-

Reagents: Diisobutylaluminum hydride (DIBAL-H) or Lithium Aluminum Hydride (

) in Toluene or THF. -

Protocol: Treat the nitro-ester with DIBAL-H at -78 °C to -50 °C. The ester is reduced to the alcohol without reducing the nitro group (which requires harsher conditions like

or -

Purification: Quench with Rochelle's salt (if DIBAL-H used), extract with EtOAc, and recrystallize from Ethanol/Hexane.

-

Applications & Mechanism of Action

A. Photocleavable Protecting Group (Photocaging)

This compound functions as a photocage for alcohols, amines, and phosphates. Upon irradiation with UV light (365 nm), it undergoes a Norrish Type II intramolecular rearrangement, releasing the "caged" substrate.

Mechanism:

-

Excitation: Absorption of a photon promotes the nitro group to an excited triplet state.

-

H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.

-

Rearrangement: The intermediate cyclizes to an isoxazole/hemiacetal, which hydrolyzes to release the substrate and a nitrosobenzaldehyde byproduct.

Figure 2: Norrish Type II photocleavage mechanism.

B. Drug Development (Combretastatin Analogs)

The primary pharmaceutical application of this alcohol is as a precursor to Combretastatin A-4 (CA-4) analogs.

-

Role: The alcohol is converted to the benzyl bromide or phosphonium salt .

-

Wittig Reaction: This salt reacts with various benzaldehydes to form the stilbene bridge of CA-4.

-

Significance: The 3,4,5-trimethoxy motif is essential for binding to the colchicine site on tubulin, inhibiting microtubule polymerization and causing vascular disruption in tumors.

Safety & Handling (MSDS Summary)

As a nitro-aromatic compound, standard safety protocols apply.

-

Hazards:

-

GHS Classification: Warning. Causes skin irritation (H315), eye irritation (H319).

-

Photoreactivity: Store in amber vials wrapped in foil. Unintentional exposure to ambient UV light can degrade the compound.

-

-

Storage: Keep at 2–8 °C (refrigerated) under inert atmosphere (

or -

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to NOx generation).

References

-

Synthesis of Nitro-Benzoate Precursor

- Title: Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds.

- Source: Molecules (MDPI), 2007.

-

URL:[Link]

-

Combretastatin Synthesis Application

- Title: Z-stilbene derivatives and the drug thereof (P

-

Source: Google Patents.[2]

- URL

-

Photocleavage Mechanism (General o-Nitrobenzyl)

- Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.

- Source: Chemical Reviews (NIH/PMC).

-

URL:[Link]

-

Crystal Structure of Precursor

- Title: Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Deriv

- Source: ResearchG

-

URL:[Link]

Sources

An In-depth Technical Guide to 3,4,5-Trimethoxy-2-nitrobenzyl Alcohol: Synthesis, Mechanism, and Applications

This guide provides a comprehensive technical overview of 3,4,5-trimethoxy-2-nitrobenzyl alcohol, a pivotal molecule in the field of photolabile protecting groups (PPGs). It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's synthesis, photochemical properties, and applications. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction: The Significance of Photolabile Protecting Groups

Photolabile protecting groups, or PPGs, are chemical moieties that can be removed from a molecule using light, offering exceptional spatial and temporal control over the release of active compounds.[1] This "caging" technology is invaluable in chemical synthesis, drug delivery, and the study of complex biological systems.[2][3] The ortho-nitrobenzyl scaffold is a cornerstone of PPG design, and the 3,4,5-trimethoxy-2-nitrobenzyl (TMNB) group represents a refined iteration. The electron-donating methoxy groups on the aromatic ring serve to red-shift the absorption maximum, allowing for cleavage with longer, less phototoxic wavelengths of light (typically 350-420 nm), a critical advantage for applications involving sensitive biological specimens.[3]

Section 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application. The key characteristics of 3,4,5-trimethoxy-2-nitrobenzyl alcohol are summarized below. This data is essential for both reaction planning and post-synthesis characterization.

Table 1: Physicochemical Properties of 3,4,5-Trimethoxy-2-nitrobenzyl Alcohol

| Property | Value | Source |

| CAS Number | 6972-64-1 | N/A |

| Molecular Formula | C₁₀H₁₃NO₆ | N/A |

| Molecular Weight | 243.21 g/mol | N/A |

| Appearance | Pale yellow solid | N/A |

| Melting Point | 98-102 °C | N/A |

| Solubility | Soluble in methanol, ethanol, dichloromethane, acetone | N/A |

Table 2: Characteristic Spectroscopic Data

| Technique | Solvent | Key Chemical Shifts (δ) / Peaks |

| ¹H NMR | CDCl₃ | ~7.1 (s, 1H, Ar-H), ~5.0 (s, 2H, CH₂), ~4.0 (s, 3H, OCH₃), ~3.9 (s, 6H, OCH₃), ~2.5 (br s, 1H, OH) |

| ¹³C NMR | CDCl₃ | ~153, ~148, ~141, ~137 (Ar-C), ~106 (Ar-CH), ~61 (OCH₃), ~59 (CH₂) |

| FT-IR (ATR) | N/A | ~3500 cm⁻¹ (O-H stretch), ~1520 cm⁻¹ (NO₂ asymm. stretch), ~1330 cm⁻¹ (NO₂ symm. stretch), ~1280, ~1130 cm⁻¹ (C-O stretch) |

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Section 2: Synthesis and Purification

The synthesis of 3,4,5-trimethoxy-2-nitrobenzyl alcohol is typically achieved through the nitration of 3,4,5-trimethoxybenzyl alcohol. An alternative and often more direct route involves the selective reduction of the corresponding aldehyde, 3,4,5-trimethoxy-2-nitrobenzaldehyde. The latter is presented here due to the commercial availability of the starting material and the high-yielding, clean nature of the reduction.

Principle of Synthesis:

The core of this synthesis is the selective reduction of an aldehyde functional group to a primary alcohol in the presence of other reducible moieties, specifically a nitro group. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but does not typically affect nitro groups under standard conditions, providing excellent chemoselectivity. Methanol is chosen as the solvent for its ability to dissolve the starting aldehyde and the NaBH₄ reagent, and its protic nature facilitates the reaction mechanism.

Caption: Synthesis workflow for 3,4,5-trimethoxy-2-nitrobenzyl alcohol.

Detailed Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxy-2-nitrobenzaldehyde (5.0 g, 20.7 mmol). Dissolve the aldehyde in 100 mL of methanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. While stirring vigorously, add sodium borohydride (0.94 g, 24.9 mmol, 1.2 equivalents) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting aldehyde spot and the appearance of a more polar product spot indicates reaction completion.

-

Work-up: Cool the reaction mixture back to 0 °C. Quench the reaction by slowly adding 20 mL of acetone to consume any excess sodium borohydride, followed by the slow addition of 50 mL of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.[4] Collect the pale yellow crystals by vacuum filtration and dry them under vacuum. A typical yield is 85-95%.

Section 3: Mechanism of Photorelease (Uncaging)

The utility of 3,4,5-trimethoxy-2-nitrobenzyl alcohol as a PPG stems from its well-defined photochemical cleavage mechanism, often described as a Norrish Type II reaction.[1]

Mechanism Steps:

-

Photoexcitation: Upon absorption of a photon (hν) of appropriate wavelength (e.g., ~365 nm), the nitro group is promoted to an excited diradical state.[1]

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the -CH₂OH group), forming an aci-nitro intermediate.[2][5] This is the key bond-forming event that initiates the cleavage cascade.

-

Rearrangement and Release: The unstable aci-nitro intermediate undergoes a series of rapid electronic rearrangements. This process involves the formation of a cyclic intermediate which then collapses, releasing the protected molecule (in this case, the alcohol is already the core, but when used as a protecting group for another molecule, that molecule is released here) and forming a 2-nitroso-3,4,5-trimethoxybenzaldehyde byproduct.[3][5]

Caption: Photochemical release mechanism of a substrate from a TMNB protecting group.

Section 4: Applications in Research and Development

The unique properties of 3,4,5-trimethoxy-2-nitrobenzyl alcohol make it a valuable tool in several scientific domains.

-

Caged Compounds: This is the primary application. The alcohol can be derivatized to "cage" a wide variety of biologically active molecules, such as neurotransmitters, second messengers (like ATP), and peptides.[5] This allows researchers to release these molecules at a specific time and location within a biological system using a pulse of light, providing unparalleled precision in studying cellular processes.

-

Photoresists in Lithography: As a photoactive compound, derivatives of this molecule can be incorporated into polymer matrices to create photoresists. Upon exposure to a patterned light source, the photoreaction changes the solubility of the exposed regions, allowing for the fabrication of micro- and nanoscale structures.

-

Organic Synthesis: It serves as a photolabile protecting group for various functional groups, including alcohols, phenols, and carboxylic acids. This allows for the temporary masking of a reactive site while other chemical transformations are performed on the molecule. The protecting group can then be removed cleanly with light, avoiding the need for harsh chemical deprotection steps that could damage sensitive molecules.

Section 5: Safety and Handling

As with all nitroaromatic compounds, 3,4,5-trimethoxy-2-nitrobenzyl alcohol should be handled with appropriate care.[6]

-

Toxicity: Nitroaromatic compounds are a class of chemicals recognized for their potential toxicity and should be handled with caution, assuming they may be harmful if ingested, inhaled, or absorbed through the skin.[7]

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[6]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Never dispose of nitro compounds down the drain.[4]

References

- Benchchem. (n.d.). Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds.

- Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society.

- Schwoerer, M., et al. (n.d.). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. KOPS.

- Benchchem. (n.d.). Application Notes and Protocols for the Photocleavage of 2-Methoxy-6-nitrobenzyl Protecting Groups.

- Wikipedia. (n.d.). Photolabile protecting group.

- Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences.

- Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.

- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.

Sources

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Analysis: 3,4,5-Trimethoxy vs. 4,5-Dimethoxy Nitrobenzyl Photolabile Groups

This is a comprehensive technical guide comparing 3,4,5-trimethoxy-2-nitrobenzyl alcohol and 4,5-dimethoxy-2-nitrobenzyl alcohol (commonly known as the Nitroveratryl or NV group).

Executive Summary

In the design of photocleavable protecting groups (PPGs), the 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety represents the industry "gold standard" for UV-sensitive uncaging, offering a balanced profile of absorption (

This guide delineates the critical physicochemical differences between these two scaffolds. The primary distinction lies in the steric interaction between the 3-methoxy substituent and the 2-nitro group in the trimethoxy variant, which significantly alters the planarity of the chromophore, thereby impacting the quantum efficiency of the Norrish Type II photocleavage mechanism.

Part 1: Structural & Electronic Basis

The core difference between these two molecules is the substitution pattern on the benzene ring. While both share the fundamental o-nitrobenzyl core required for photoactivity, the additional methoxy group in the 3,4,5-trimethoxy variant introduces critical steric constraints.

Structural Comparison

| Feature | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | 3,4,5-Trimethoxy-2-nitrobenzyl |

| Common Abbreviation | NV / DMNB | TMNB (Non-standard) |

| Substituents | -OMe at C4, C5; -NO₂ at C2 | -OMe at C3, C4, C5; -NO₂ at C2 |

| Electronic Nature | Electron-rich (2 donors) | Highly electron-rich (3 donors) |

| Steric Environment | Planar Nitro-Aromatic alignment | Steric Clash: C3-OMe vs. C2-NO₂ |

| Primary Use | Standard photocage for DNA, RNA, Neurotransmitters | Specialized applications (solubility tuning) |

The "Ortho Effect" and Steric Inhibition

In the 4,5-dimethoxy isomer, the nitro group at C2 can achieve near-coplanarity with the benzene ring. This alignment is essential for the resonance stabilization of the excited state and the subsequent hydrogen abstraction.

In the 3,4,5-trimethoxy isomer, the methoxy group at C3 is physically adjacent (ortho) to the nitro group at C2.

-

Steric Clash: The Van der Waals radii of the oxygen in the methoxy group and the oxygen in the nitro group overlap.

-

Consequence: The nitro group is forced to rotate out of the aromatic plane to relieve strain.

-

Photochemical Impact: This "decoupling" reduces the orbital overlap required for the efficient formation of the aci-nitro intermediate, typically lowering the quantum yield (

) despite the increased electron density.

Part 2: Photophysical Properties

The utility of these alcohols as photocages depends on their ability to absorb light and efficiently release the "caged" cargo.

Absorption Spectra & Quantum Yields

| Property | 4,5-Dimethoxy (DMNB) | 3,4,5-Trimethoxy (TMNB) | Mechanism/Note |

| 345 – 355 nm | ~350 – 360 nm | Additional -OMe causes a slight bathochromic (red) shift due to electron donation. | |

| Molar Extinction ( | ~5,000 – 6,000 M⁻¹cm⁻¹ | ~4,000 – 5,000 M⁻¹cm⁻¹ | Steric twisting in TMNB can reduce |

| Quantum Yield ( | 0.01 – 0.13 | < 0.01 – 0.05 | TMNB is generally less efficient due to the disrupted nitro-group geometry. |

| Uncaging Rate ( | Fast ( | Slower | Dependent on the stability of the aci-nitro intermediate. |

The Uncaging Mechanism (Norrish Type II)

Both molecules cleave via the same fundamental pathway, but the efficiency differs. The reaction proceeds through a radical mechanism involving intramolecular hydrogen abstraction.

Figure 1: The general photolysis mechanism. In the 3,4,5-trimethoxy variant, the 'Excited State' is destabilized by the steric clash between the 2-Nitro and 3-Methoxy groups.

Part 3: Synthetic Pathways[1]

Synthesizing these alcohols requires precise regiochemical control, particularly for the nitration step.

Synthesis of 4,5-Dimethoxy-2-nitrobenzyl Alcohol

This is the standard route used in industrial manufacturing.

-

Starting Material: 3,4-Dimethoxybenzaldehyde (Veratraldehyde).

-

Nitration: Nitric acid (

) in acetic acid. The 6-position (which becomes C2) is activated and sterically accessible. -

Reduction: Sodium Borohydride (

) reduction of the aldehyde to the alcohol.

Synthesis of 3,4,5-Trimethoxy-2-nitrobenzyl Alcohol

This route is more challenging due to the symmetry of the starting material and potential for over-nitration.

-

Starting Material: 3,4,5-Trimethoxybenzaldehyde.[1][2][3][4]

-

Nitration: Nitration occurs at the ortho position to the aldehyde (C2 or C6, which are equivalent).

-

Critical Control: Temperature must be kept low (<10°C) to prevent dinitration or demethylation.

-

-

Reduction:

reduction to the alcohol.

Figure 2: Synthetic workflows. The trimethoxy route requires stricter temperature control during nitration to avoid side reactions.

Part 4: Experimental Protocol (Self-Validating)

When evaluating these compounds, the following protocol ensures the identity and photo-activity of the synthesized alcohols.

Characterization & Purity Check

Before photolysis, confirm the structure to ensure the nitro group is in the correct position (ortho to the benzylic carbon).

-

¹H NMR Diagnostic Signal:

-

4,5-Dimethoxy: Look for two distinct aromatic singlets (para to each other).

-

3,4,5-Trimethoxy: Look for a single aromatic singlet (since the proton at C6 is the only one remaining).

-

-

TLC: Run in 1:1 Hexane:Ethyl Acetate. Nitro compounds typically appear as bright yellow spots.

Photolysis Efficiency Assay

Objective: Compare the uncaging rate (

-

Preparation: Dissolve 1 mM of each alcohol in a 50:50 Acetonitrile:PBS buffer (pH 7.4).

-

Irradiation: Use a 365 nm LED source (approx. 10 mW/cm²).

-

Sampling: Take aliquots at t = 0, 1, 5, 10, and 20 minutes.

-

Analysis: Analyze via HPLC (C18 column, detection at 254 nm and 350 nm).

-

Tracking: Monitor the disappearance of the starting material peak and the appearance of the nitroso-aldehyde byproduct.

-

-

Validation: The 4,5-dimethoxy sample should show >90% conversion within 10-15 minutes. The 3,4,5-trimethoxy sample will likely show slower conversion kinetics due to the steric inhibition described in Section 1.2.

Part 5: Selection Guide

| Application Requirement | Recommended Scaffold | Reason |

| Standard Biological Uncaging | 4,5-Dimethoxy (DMNB) | Proven efficiency, commercially available, faster kinetics. |

| High Solubility in Organics | 3,4,5-Trimethoxy | The extra methoxy group increases lipophilicity, useful for specific non-aqueous syntheses. |

| Two-Photon Excitation (2PE) | 4,5-Dimethoxy | Although neither is ideal for 2PE (coumarins are better), DMNB has a better cross-section than the twisted trimethoxy variant. |

| Minimizing Toxicity | 4,5-Dimethoxy | Faster uncaging means less total UV exposure for the biological sample. |

Conclusion

For most research and drug development applications, 4,5-dimethoxy-2-nitrobenzyl alcohol (DMNB) remains the superior choice. The 3,4,5-trimethoxy analogue, while synthetically accessible, suffers from steric repulsion between the 3-methoxy and 2-nitro groups, which compromises the planarity required for efficient photolysis. Researchers should only select the trimethoxy variant if specific solubility profiles or unique metabolic stability properties are required that cannot be met by the standard DMNB scaffold.

References

-

Klan, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119-191. Link

-

Corrie, J. E. T., et al. (2005).[2] "Caged neurotransmitters for probes of cellular function." Biological Procedures Online, 7, 1-20. Link

-

Il'ichev, Y. V., et al. (2004). "Photochemistry of ortho-Nitrobenzyl Derivatives: The Cage Effect." Journal of Physical Chemistry A, 108(5), 870-879. Link

-

Holmes, C. P. (1997). "Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage." Journal of Organic Chemistry, 62(8), 2370-2380. Link

Sources

- 1. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]

- 2. Sciencemadness Discussion Board - 3,4,5-trimethoxy-beta-nitrostyrene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]

- 4. prepchem.com [prepchem.com]

Solubility of (3,4,5-Trimethoxy-2-nitrophenyl)methanol in organic solvents

An In-depth Technical Guide to the Solubility of (3,4,5-Trimethoxy-2-nitrophenyl)methanol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of this compound in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document emphasizes the foundational principles of solubility, provides a detailed, step-by-step experimental protocol for its determination, and explains the rationale behind the experimental design. This guide is intended to be a practical resource for laboratory use, enabling researchers to generate reliable and reproducible solubility data critical for applications in organic synthesis, medicinal chemistry, and materials science.

Introduction: Understanding the Molecule and the Importance of Solubility

This compound is a substituted aromatic alcohol. Its chemical structure, characterized by a benzene ring with three methoxy groups, a nitro group, and a hydroxymethyl group, suggests a nuanced solubility profile. The interplay of these functional groups—the polar hydroxyl and nitro groups, and the less polar methoxy and phenyl groups—governs its interaction with various solvents.

Solubility is a critical physicochemical parameter in numerous scientific disciplines. In drug development, it influences bioavailability and formulation. In organic synthesis, it is crucial for reaction kinetics, purification, and crystallization. Therefore, a thorough understanding of the solubility of this compound is essential for its effective application.

Predicted Solubility Based on Chemical Structure

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] The molecular structure of this compound features both polar and non-polar characteristics:

-

Polar Moieties: The hydroxyl (-CH₂OH) and nitro (-NO₂) groups are polar and capable of hydrogen bonding. These groups will favor interactions with polar solvents. The three methoxy (-OCH₃) groups also contribute to the molecule's polarity.

-

Non-Polar Moiety: The benzene ring is hydrophobic and will have a greater affinity for non-polar solvents.

Based on this structure, it is anticipated that this compound will exhibit at least partial solubility in a range of organic solvents, with higher solubility expected in polar organic solvents. Its solubility in non-polar solvents will be influenced by the balance between the polar functional groups and the non-polar aromatic ring.

Foundational Principles of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solid that can be dissolved in the liquid at a specific temperature. This equilibrium is governed by the intermolecular forces between the solute (in this case, this compound) and the solvent.

Caption: Equilibrium between the solid and dissolved states.

Experimental Protocol for Determining Solubility

The following protocol provides a standardized method for determining the solubility of this compound in a selection of organic solvents with varying polarities. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[2]

Materials and Reagents

-

This compound (high purity)

-

A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested. The presence of undissolved solid is crucial to ensure saturation.[2]

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in each of the tested solvents.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solutions with the corresponding solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC and record the peak areas.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted samples from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Caption: Experimental workflow for solubility determination.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison between different solvents.

| Solvent | Polarity Index | Solubility (mg/mL) at 25 °C |

| Hexane | 0.1 | Experimental Value |

| Toluene | 2.4 | Experimental Value |

| Dichloromethane | 3.1 | Experimental Value |

| Ethyl Acetate | 4.4 | Experimental Value |

| Acetone | 5.1 | Experimental Value |

| Ethanol | 5.2 | Experimental Value |

| Methanol | 6.6 | Experimental Value |

| Water | 10.2 | Experimental Value |

Interpretation and Causality

The results from the solubility experiments should be interpreted in the context of the intermolecular forces at play.

-

High solubility in polar aprotic solvents (e.g., acetone, ethyl acetate): This would be expected due to the dipole-dipole interactions between the solvent and the polar nitro and methoxy groups of the solute.

-

High solubility in polar protic solvents (e.g., ethanol, methanol): The ability of these solvents to act as both hydrogen bond donors and acceptors would allow for strong interactions with the hydroxyl and nitro groups of this compound.

-

Lower solubility in non-polar solvents (e.g., hexane, toluene): The energy required to break the solute-solute and solvent-solvent interactions to form new, weaker solute-solvent interactions would be less favorable, leading to lower solubility.

Conclusion

This technical guide has outlined the theoretical considerations and a practical, detailed protocol for determining the solubility of this compound in a range of organic solvents. By following the described methodology, researchers can generate accurate and reliable data that is crucial for the effective use of this compound in various scientific applications. The principles and experimental design presented here provide a robust framework for understanding and quantifying the solubility of this and other complex organic molecules.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution.

- Solubility of Things. (n.d.). 4-Nitrophenol.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-nitrophenol.

- BenchChem. (n.d.). Technical Support Center: Overcoming Nitrophenol Solubility in Assays.

- ChemSrc. (2025). (3,4,5-Trimethoxyphenyl)methanol | CAS#:3840-31-1.

- Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde.

- BenchChem. (n.d.). (3,4-Dimethoxy-2-nitrophenyl)methanol | 122029-28-1.

- The Good Scents Company. (n.d.). 3,4,5-trimethoxybenzyl alcohol, 3840-31-1.

- Sigma-Aldrich. (n.d.). 3,4,5-Trimethoxybenzyl alcohol 97 3840-31-1.

Sources

History and development of nitrobenzyl photocleavable protecting groups

From Mechanistic Origins to High-Precision Photopharmacology

Executive Summary

Photocleavable protecting groups (PPGs), or "caging groups," allow researchers to render bioactive molecules inert until activated by light.[1][2][3] Among these,

Historical Genesis & The Fundamental Mechanism

The field of photolabile protection began in 1966 when J.A. Barltrop and colleagues demonstrated that

The Norrish Type II Mechanism

The cleavage of nitrobenzyl groups is a Norrish Type II photochemical reaction.[3][4] It is an intramolecular redox process where the nitro group oxidizes the benzylic carbon while being reduced itself.

Key Mechanistic Steps:

-

Excitation: Absorption of a photon (

) promotes the nitro aromatic ring to an excited singlet state, which rapidly intersystem crosses to a triplet state. -

Hydrogen Abstraction: The excited nitro oxygen abstracts a hydrogen atom from the benzylic carbon (primary kinetic isotope effect observed here).

-

Aci-Nitro Intermediate: This forms a short-lived, deeply colored aci-nitro species. Crucial Insight: The decay of this intermediate is often the rate-determining step and is pH-dependent [3].

-

Cyclization & Release: The intermediate cyclizes to a benzoisoxazole, which hydrolyzes to release the free substrate and a nitrosobenzaldehyde byproduct.

Visualization: Mechanistic Pathway

The following diagram illustrates the electron flow and intermediate states.

Figure 1: The Norrish Type II photocleavage pathway.[4] Note the aci-nitro intermediate, which is often highly colored and can be used to track reaction progress transiently.[5]

Structural Evolution & Optimization

The original ONB group suffered from slow release rates and absorbance overlap with biological molecules. Chemical modifications have addressed these limitations.

The "Internal Filter" Problem

The byproduct,

-

Solution: Use of hydrazine or semicarbazide in the buffer to scavenge the nitroso byproduct [4].

Comparative Technical Data

The table below compares the parent compound with optimized derivatives like DMNB (4,5-dimethoxy-2-nitrobenzyl).

| Protecting Group | Quantum Yield ( | Key Advantage | Primary Limitation | |

| ~280 nm | 0.01 – 0.13 | Simple synthesis; stable. | Requires deep UV (phototoxic); slow release. | |

| ~280 nm | > 0.20 | Faster release ( | Still requires deep UV excitation. | |

| DMNB (Dimethoxy) | ~350 nm | 0.01 – 0.05 | Red-shifted; compatible with 365nm LEDs. | Lower quantum yield than |

| DMNB + | ~360 nm | High solubility | Water soluble; less toxic byproduct. | Complex synthesis. |

Experimental Protocols

A. Synthesis of Caged Carboxylates (General SOP)

Target: Protection of a carboxylic acid (e.g., Glutamate, GABA, or a drug candidate) using DMNB-bromide.

Reagents:

-

Substrate (R-COOH)

-

4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br)

-

Base:

or -

Solvent: Anhydrous DMF

Step-by-Step Protocol:

-

Preparation: In a flame-dried flask under Argon, dissolve 1.0 eq of R-COOH in anhydrous DMF (0.1 M concentration).

-

Deprotonation: Add 1.2 eq of

. Stir at room temperature for 30 minutes. -

Alkylation: Add 1.1 eq of DMNB-Br dropwise.

-

Expert Note: Protect the flask with aluminum foil immediately. Nitrobenzyl halides are light-sensitive even in solid form.

-

-

Reaction: Stir for 4–12 hours. Monitor by TLC (use a UV lamp to visualize the nitrobenzyl spot, but minimize exposure).

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

. -

Purification: Flash chromatography.

-

Critical: Columns must be run in the dark or with opaque covering to prevent premature cleavage.

-

B. Photolysis & Validation Workflow

Do not assume uncaging works without validation. The "Dark Hydrolysis" control is mandatory to prove that the compound is stable in buffer and only cleaves upon irradiation.

Figure 2: Validation workflow ensuring chemical stability before biological application.

Photolysis Parameters:

-

Light Source: 365 nm High-Power LED (preferred over lasers for bulk photolysis due to wider beam).

-

Power Density: 5–20 mW/cm².

-

Buffer: PBS (pH 7.4).

-

Scavenger: Add 1 mM Dithiothreitol (DTT) or semicarbazide if the nitroso byproduct interferes with the protein/assay.

Advanced Frontiers: Two-Photon Excitation (TPE)

Standard UV uncaging has poor tissue penetration. Two-photon excitation (TPE) uses femtosecond pulsed IR lasers (700–800 nm) to uncage molecules deep within tissue.

-

The Limitation: Standard DMNB groups have very low TPE cross-sections (

GM) [5]. This requires high laser power, which can damage tissue. -

The Solution: Conjugating the nitrobenzyl core with "antenna" chromophores (e.g., biphenyl or aminostilbene systems) can increase

to >100 GM, allowing efficient uncaging at lower power.

References

-

Barltrop, J. A. , Plant, P. J., & Schofield, P. (1966).[6] Photosensitive Protecting Groups. Chemical Communications.[6] Link

-

Kaplan, J. H. , Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry. Link

-

Il'ichev, Y. V. , et al. (2004). Photochemistry of the Caged-ATP Precursor. Journal of Physical Chemistry A. Link

-

McCray, J. A. , & Trentham, D. R. (1989). Properties and uses of photoreactive caged compounds. Annual Review of Biophysics and Biophysical Chemistry. Link

-

Warther, D. , et al. (2020). Two-Photon Uncaging: From Neuroscience to Materials. Optical Materials Express. Link

Sources

- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. research.rug.nl [research.rug.nl]

(3,4,5-Trimethoxy-2-nitrophenyl)methanol safety data sheet (SDS)

Safety, Synthesis, and Application in Photolabile Protecting Groups

Executive Summary

(3,4,5-Trimethoxy-2-nitrophenyl)methanol (CAS: 5435-28-9) is a specialized reagent utilized primarily in chemical biology and organic synthesis as a precursor for photocleavable (photolabile) protecting groups (PPGs) .[1] Belonging to the o-nitrobenzyl family, this compound enables the "caging" of bioactive molecules—such as neurotransmitters, nucleotides, and peptides—rendering them inert until activated by UV illumination.

This guide serves as an advanced technical manual and Safety Data Sheet (SDS) supplement. It moves beyond generic hazard listings to provide researchers with the mechanistic insights, handling protocols, and experimental workflows necessary to utilize this compound safely and effectively in high-stakes drug development and biological research.

Part 1: Physicochemical Profile & Stability[2]

The unique reactivity of this compound stems from the ortho-nitro substituent relative to the benzylic alcohol. This structural arrangement is the prerequisite for the photo-induced Norrish Type II rearrangement, which drives its function but also dictates its storage requirements.

Table 1: Chemical Identity & Properties

| Property | Data | Note |

| Chemical Name | This compound | Systematic IUPAC |

| CAS Number | 5435-28-9 | Primary Identifier |

| Molecular Formula | C₁₀H₁₃NO₆ | |

| Molecular Weight | 243.21 g/mol | |

| Appearance | Pale yellow to tan crystalline solid | Color deepens upon light exposure |

| Solubility | Soluble in DCM, DMSO, MeOH, THF; Sparingly soluble in water | Use DMSO/PBS mixtures for biological assays |

| Melting Point | ~75–80 °C (Typical for class) | Verify specific lot COA |

| LogP (Calc) | ~0.8 | Lipophilic, membrane permeable |

Stability Assessment

-

Photosensitivity (Critical): The compound is designed to be reactive toward UV light (300–365 nm). Ambient laboratory lighting (fluorescent) contains sufficient UV to cause slow degradation. Protocol: All handling must occur under yellow safety lights or in vessels wrapped in aluminum foil.

-

Thermal Stability: The nitro group introduces a risk of energetic decomposition at elevated temperatures (>150 °C). Avoid heating dry solids.

-

Chemical Incompatibility: Strong oxidizing agents, strong bases (can induce premature color changes or degradation), and reducing agents (incompatible with nitro group).

Part 2: Comprehensive Safety Assessment (GHS)

While not classified as a high-potency toxin, the compound possesses reactive moieties that warrant strict safety controls.

GHS Classification [2][3][4][5]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[3]

Toxicological Insights (Structure-Activity Relationship)

-

Nitroaromatic Risks: Nitro-containing compounds can be metabolic poisons if ingested or absorbed in large quantities, potentially causing methemoglobinemia (though data specific to this derivative is limited, treat as a generic nitro-aromatic).

-

Mutagenicity: Many nitrobenzyl derivatives show weak mutagenicity in Ames tests. Handle as a potential mutagen.

Part 3: Technical Application & Workflows

This section details the synthesis of the "caged" compound and the mechanism of its release.

Workflow 1: Synthesis of Caged Bioactives

To "cage" a molecule (e.g., a carboxylic acid or phosphate), the benzyl alcohol is typically coupled to the target using standard esterification or carbamate formation chemistry.

Representative Protocol (Coupling to a Carboxylic Acid):

-

Activation: Dissolve the target carboxylic acid (1.0 equiv) in dry DCM. Add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv).

-

Coupling: Add this compound (1.0 equiv) under dim red/yellow light .

-

Reaction: Stir at room temperature (RT) for 4–12 hours, monitoring by TLC.

-

Workup: Wash with dilute HCl, then NaHCO₃. Dry organic layer over MgSO₄.

-

Purification: Flash chromatography (Silica gel). Crucial: Wrap column in foil to prevent photolysis during purification.

Workflow 2: Photolytic Uncaging (The Mechanism)

Upon irradiation with UV light (350–365 nm), the o-nitrobenzyl system undergoes an intramolecular rearrangement. The nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate, which rearranges to a nitroso-hemiacetal and finally collapses to release the free bioactive molecule and a nitroso-aldehyde byproduct.

DOT Diagram 1: Photocleavage Mechanism

Figure 1: Mechanism of photo-induced uncaging. The absorption of a photon triggers the release of the bioactive payload.

Part 4: Handling, Storage, and Emergency Protocols

Storage "Darkroom" Rules

-

Primary Container: Amber glass vial with a Teflon-lined cap.

-

Secondary Containment: Place the amber vial inside an opaque bag or aluminum foil wrap.

-

Temperature: Store at -20 °C for long-term stability. Allow to warm to RT inside a desiccator before opening to prevent condensation.

Emergency Response Decision Tree

DOT Diagram 2: Safety Response Matrix

Figure 2: Immediate response protocols for exposure and accidental release.

Waste Disposal

-

Segregation: Dispose of as Halogen-Free Organic Solvent Waste (unless chlorinated solvents were used in processing).

-

Neutralization: No specific neutralization required, but do not mix with strong oxidizers in the waste stream.

-

Labeling: Clearly label as "Nitro-aromatic compound - Potential Mutagen."

References

-

PubChem. (2025). This compound (CID 227988).[6] National Library of Medicine. [Link]

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

-

Corrie, J. E. T. (2005). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption. Journal of Organic Chemistry. [Link]

-

Occupational Safety and Health Administration (OSHA). (2024).[7] Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guided Two-Step Synthesis of (3,4,5-Trimethoxy-2-nitrophenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of (3,4,5-Trimethoxy-2-nitrophenyl)methanol, a valuable substituted aromatic building block. The synthesis is presented as a two-step process commencing with the regioselective nitration of 3,4,5-trimethoxybenzaldehyde to yield the key intermediate, 2-nitro-3,4,5-trimethoxybenzaldehyde. This is followed by the chemoselective reduction of the aldehyde functionality to a primary alcohol. This guide emphasizes the mechanistic rationale behind procedural choices, adherence to stringent safety protocols, and methods for self-validation through detailed characterization. The protocols are designed to be robust and reproducible for researchers in organic synthesis and medicinal chemistry.

Overall Reaction Scheme

The synthetic pathway involves two sequential transformations: electrophilic aromatic substitution (nitration) followed by chemoselective reduction.

Figure 1: Overall two-step synthesis of the target compound.

Part 1: Regioselective Nitration of 3,4,5-Trimethoxybenzaldehyde

Introduction & Mechanistic Rationale

The first step is the nitration of the electron-rich aromatic ring of 3,4,5-trimethoxybenzaldehyde. This is a classic example of an electrophilic aromatic substitution reaction.[1] The nitrating agent, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1]

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene ring.

-

Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directing due to their ability to donate electron density to the ring via resonance.

-

Aldehyde Group (-CHO): This is a deactivating group and is meta-directing due to its electron-withdrawing inductive and resonance effects.[2]

In this specific substrate, the three strongly activating methoxy groups dominate the directing effects. The position C2 (and C6) is ortho to the C1-aldehyde and the C3-methoxy group, and para to the C5-methoxy group, making it highly activated and the primary site for electrophilic attack. The aldehyde's meta-directing influence is overridden. Careful temperature control is paramount to prevent over-nitration and oxidative side reactions, which can occur with highly activated aromatic systems.[3]

Visualization of the Nitration Workflow

Caption: Workflow for the nitration of 3,4,5-trimethoxybenzaldehyde.

Materials & Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| 3,4,5-Trimethoxybenzaldehyde | 196.20 | 10.0 g (50.9 mmol) | Starting material |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 30 mL | 98%, Catalyst and dehydrating agent |

| Concentrated Nitric Acid (HNO₃) | 63.01 | 15 mL | 70%, Nitrating agent |

| Dichloromethane (DCM) | 84.93 | 50 mL | Solvent for starting material |

| Crushed Ice | - | ~500 g | For quenching the reaction |

| Deionized Water | 18.02 | As needed | For washing |

| Equipment | |||

| 250 mL Three-neck round-bottom flask | 1 | ||

| 100 mL Dropping funnel | 1 | ||

| Magnetic stirrer and stir bar | 1 | ||

| Thermometer | 1 | -20 to 100 °C range | |

| Ice-salt bath | 1 | For temperature control | |

| Buchner funnel and filter flask | 1 | For filtration |

Experimental Protocol: Nitration

-

Preparation of the Nitrating Mixture: In a 250 mL three-neck flask equipped with a magnetic stir bar and a thermometer, carefully add 30 mL of concentrated H₂SO₄. Cool the flask in an ice-salt bath to 0 °C. Once cooled, slowly add 15 mL of concentrated HNO₃ dropwise from a dropping funnel. Maintain the temperature below 10 °C during the addition. Stir the resulting nitrating mixture at 0 °C for 15 minutes.

-

Substrate Addition: Dissolve 10.0 g (50.9 mmol) of 3,4,5-trimethoxybenzaldehyde in 50 mL of dichloromethane (DCM). Transfer this solution to a dropping funnel.

-

Reaction: Add the aldehyde solution dropwise to the cold, stirred nitrating mixture over a period of approximately 60 minutes. It is critical to maintain the internal reaction temperature between 0 and 5 °C. A color change to deep red or brown is typically observed.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase.

-

Work-up: Carefully and slowly pour the reaction mixture into a large beaker containing ~500 g of crushed ice with vigorous stirring. This will quench the reaction and precipitate the product.

-

Isolation: Allow the ice to melt, then collect the solid yellow precipitate by vacuum filtration using a Buchner funnel.

-

Purification: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. Further washing with a small amount of cold ethanol can help remove impurities.

-

Drying: Dry the product, 2-nitro-3,4,5-trimethoxybenzaldehyde, under vacuum to a constant weight. The expected yield is typically in the range of 80-90%.

Critical Safety Considerations for Nitration

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[4] Always handle them inside a certified chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a flame-retardant lab coat.[6][7]

-

Exothermic Reaction: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[6] Strict adherence to low-temperature conditions is essential. Never add the reagents quickly.

-

Toxic Fumes: The reaction can produce toxic nitrogen oxide (NOx) gases.[6] Ensure the reaction is performed in a well-ventilated fume hood.

-

Quenching: Always pour the acid mixture into ice/water, never the other way around, to dissipate heat effectively and prevent violent splashing.[8]

-

Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[4][5] Have a spill kit with a neutralizer (e.g., sodium bicarbonate) ready.

Part 2: Chemoselective Reduction of 2-Nitro-3,4,5-trimethoxybenzaldehyde

Introduction & Mechanistic Rationale

The second step involves the reduction of the aldehyde group to a primary alcohol. A key challenge is to achieve this transformation without affecting the nitro group. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose. It is a mild and selective reducing agent that readily reduces aldehydes and ketones but typically does not reduce nitro groups, esters, or amides under standard protic solvent conditions.

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate by the solvent (e.g., methanol) yields the desired primary alcohol, this compound.

Visualization of the Reduction Mechanism

Caption: Mechanism of aldehyde reduction using Sodium Borohydride.

Materials & Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Nitro-3,4,5-trimethoxybenzaldehyde | 241.20 | 10.0 g (41.4 mmol) | Intermediate from Part 1 |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.9 g (50.2 mmol) | 1.2 equivalents, Reducing agent |

| Methanol (MeOH) | 32.04 | 200 mL | Solvent |

| Hydrochloric Acid (HCl) | 36.46 | As needed | 1M solution, for quenching |

| Ethyl Acetate | 88.11 | As needed | For extraction |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | Drying agent |

| Equipment | |||

| 500 mL Round-bottom flask | 1 | ||

| Magnetic stirrer and stir bar | 1 | ||

| Ice bath | 1 | ||

| Separatory funnel | 1 | ||

| Rotary evaporator | 1 | For solvent removal |

Experimental Protocol: Reduction

-

Setup: In a 500 mL round-bottom flask, dissolve 10.0 g (41.4 mmol) of 2-nitro-3,4,5-trimethoxybenzaldehyde in 200 mL of methanol. Stir the solution using a magnetic stirrer and cool the flask in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Once the solution is cold, add 1.9 g (50.2 mmol) of sodium borohydride in small portions over 20-30 minutes. Be cautious as the addition may cause gas (hydrogen) evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture. Continue adding acid until the solution is slightly acidic (pH ~6) and gas evolution ceases.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid, this compound, can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to afford a pure crystalline product. The expected yield is typically >90%.

Data Summary

| Step | Starting Material | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) | Product |

| 1. Nitration | 3,4,5-Trimethoxybenzaldehyde | HNO₃, H₂SO₄ | 0 - 5 | 2 - 3 | 80 - 90 | 2-Nitro-3,4,5-trimethoxybenzaldehyde |

| 2. Reduction | 2-Nitro-3,4,5-trimethoxybenzaldehyde | NaBH₄, MeOH | 0 - RT | 2 - 3 | > 90 | This compound |

References

- Nitration reaction safety - YouTube. (2024).

-

Olah, G. A., et al. (1978). Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 1458-1463. Available at: [Link]

- Filo. (2025). Explain the nitration of benzaldehyde from the chapter aldehydes ketones and carboxylic acid class 12.

- ECHEMI. Mechanism of direct nitration at substituted benzaldehyde.

- East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03).

- Benchchem. A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde.

- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.

- Quora. (2024). What safety precautions should I take when handling nitric acid?.

- Dartmouth College Environmental Health and Safety. Nitric Acid.

Sources

- 1. Explain the nitration of benzaldehyde from the chapter aldehydes ketones .. [askfilo.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. ehs.com [ehs.com]

- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 6. youtube.com [youtube.com]

- 7. eastharbourgroup.com [eastharbourgroup.com]

- 8. quora.com [quora.com]

Reduction of methyl 3,4,5-trimethoxy-2-nitrobenzoate with DIBAH

Application Note & Protocol

Topic: Selective Reduction of Methyl 3,4,5-Trimethoxy-2-nitrobenzoate with Diisobutylaluminum Hydride (DIBAH)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating Chemoselectivity in Complex Molecule Synthesis

The synthesis of highly functionalized aromatic compounds is a cornerstone of pharmaceutical development. Molecules like methyl 3,4,5-trimethoxy-2-nitrobenzoate serve as critical intermediates, for instance, in the synthesis of bioactive compounds like Trimebutine, an antispasmodic agent.[1][2] The challenge in manipulating such intermediates lies in achieving chemoselectivity—the ability to modify one functional group in the presence of others. This application note provides a detailed guide to the selective reduction of the ester group in methyl 3,4,5-trimethoxy-2-nitrobenzoate using Diisobutylaluminum Hydride (DIBAH), a powerful and sterically hindered reducing agent.[3] We will explore the mechanistic basis for this selectivity, provide detailed protocols for achieving distinct reduction products, and discuss troubleshooting and alternative synthetic strategies.

Part 1: The Mechanistic Underpinnings of DIBAH's Selectivity

DIBAH (also written as DIBAL-H) is an electrophilic reducing agent, a characteristic that governs its reactivity and selectivity.[4] Unlike nucleophilic hydrides like Lithium Aluminum Hydride (LiAlH₄), the aluminum center in DIBAH acts as a Lewis acid, coordinating to the most electron-rich site in the substrate.[5]

Mechanism of Ester Reduction

The reduction of an ester with DIBAH proceeds via a well-established pathway:[5]

-

Lewis Acid-Base Coordination: The electron-deficient aluminum atom of DIBAH coordinates to the carbonyl oxygen of the ester. This coordination activates the carbonyl group, making it more susceptible to nucleophilic attack.

-

Intramolecular Hydride Transfer: A hydride ion is transferred from the aluminum to the activated carbonyl carbon. This forms a stable tetrahedral intermediate.

-

Temperature-Dependent Fate of the Intermediate: The stability of this intermediate is highly temperature-dependent.

-

At low temperatures (-78 °C) , the tetrahedral intermediate is stable and does not collapse.[3][6] Upon aqueous workup, it is hydrolyzed to yield an aldehyde.[7][8]

-

At higher temperatures (e.g., 0 °C to room temperature) , the intermediate is less stable. It can eliminate the alkoxy group to form an aldehyde, which is then rapidly reduced by another equivalent of DIBAH to the primary alcohol.[9]

-

The Inertness of the Nitro Group

A key feature of DIBAH is its general inability to reduce aromatic nitro groups.[4] The nitro group is relatively electron-deficient and a weaker Lewis base compared to the carbonyl oxygen of the ester. Consequently, DIBAH preferentially coordinates with and reduces the ester functionality. This inherent chemoselectivity makes DIBAH an ideal reagent for the specific transformation of methyl 3,4,5-trimethoxy-2-nitrobenzoate without affecting the nitro moiety. Other methods for nitro group reduction, such as catalytic hydrogenation or using reagents like NaBH₄ with transition metal catalysts, are required to reduce this group.[10][11]

Logical Flow: Dictating the Reaction Outcome

The choice of reaction conditions, primarily temperature and stoichiometry, dictates the final product.

Caption: Decision workflow for DIBAH reduction based on temperature.

Part 2: Experimental Protocols

Safety Precautions: DIBAH is a pyrophoric reagent that reacts violently with water and protic solvents. All procedures must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware. Personnel should wear appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves.

Protocol 1: Synthesis of this compound (Full Reduction)

This protocol targets the complete reduction of the ester to a primary alcohol.

Materials & Reagents

| Reagent/Material | Quantity | Purpose |

| Methyl 3,4,5-trimethoxy-2-nitrobenzoate | 1.0 eq | Starting Material |

| DIBAH (1.0 M solution in Toluene/Hexane) | 2.2 - 2.5 eq | Reducing Agent |

| Anhydrous Toluene or Dichloromethane (DCM) | ~0.2 M concentration | Reaction Solvent |

| Methanol (Anhydrous) | As needed | Quenching Agent |

| Saturated aq. Rochelle's Salt (Potassium sodium tartrate) | As needed | Workup - Chelating Agent |

| Ethyl Acetate | As needed | Extraction Solvent |

| Brine (Saturated aq. NaCl) | As needed | Washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Drying Agent |

Experimental Workflow

Caption: Workflow for the full reduction of the ester to an alcohol.

Step-by-Step Procedure

-

Setup: Under an inert atmosphere, add methyl 3,4,5-trimethoxy-2-nitrobenzoate (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum.

-

Dissolution: Add anhydrous toluene to achieve a concentration of approximately 0.2 M. Stir until the solid is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

DIBAH Addition: Slowly add the DIBAH solution (2.2 eq) dropwise via syringe over 30 minutes. Maintain the internal temperature below 5 °C. An exothermic reaction is expected.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once complete, cool the mixture back to 0 °C. Quench the reaction by the very slow, dropwise addition of anhydrous methanol to destroy excess DIBAH. (Caution: Gas evolution).

-

Workup: Add a saturated aqueous solution of Rochelle's salt and stir vigorously. The mixture may be biphasic or a thick emulsion. Continue stirring at room temperature until the layers become clear (this can take several hours to overnight).[9]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure alcohol.

Protocol 2: Synthesis of 3,4,5-Trimethoxy-2-nitrobenzaldehyde (Partial Reduction)

This protocol targets the partial reduction of the ester to an aldehyde and requires strict temperature control.[12]

Materials & Reagents

| Reagent/Material | Quantity | Purpose |

| Methyl 3,4,5-trimethoxy-2-nitrobenzoate | 1.0 eq | Starting Material |

| DIBAH (1.0 M solution in Toluene/Hexane) | 1.1 - 1.2 eq | Reducing Agent |

| Anhydrous Toluene or Dichloromethane (DCM) | ~0.2 M concentration | Reaction Solvent |

| Methanol (Anhydrous) | As needed | Quenching Agent |

| Saturated aq. Rochelle's Salt (Potassium sodium tartrate) | As needed | Workup - Chelating Agent |

| Ethyl Acetate | As needed | Extraction Solvent |

| Brine (Saturated aq. NaCl) | As needed | Washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Drying Agent |

Experimental Workflow

Caption: Workflow for the partial reduction of the ester to an aldehyde.

Step-by-Step Procedure

-

Setup: Follow Step 1 from Protocol 1.

-

Dissolution: Follow Step 2 from Protocol 1.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.

-

DIBAH Addition: Slowly add the DIBAH solution (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.[5]

-

Reaction: Stir the mixture at -78 °C for 1-3 hours.

-

Monitoring: Carefully monitor the reaction by TLC. The goal is to consume the starting material without significant formation of the alcohol byproduct.

-

Quenching: While maintaining the temperature at -78 °C, quench the reaction by the very slow, dropwise addition of anhydrous methanol.

-

Workup & Purification: Allow the mixture to warm to room temperature and follow steps 8-11 from Protocol 1.

Part 3: Data Summary and Troubleshooting

Summary of Expected Outcomes

| Parameter | Protocol 1 (Full Reduction) | Protocol 2 (Partial Reduction) |

| Product | This compound | 3,4,5-Trimethoxy-2-nitrobenzaldehyde |

| Temperature | 0 °C to Room Temperature | Strictly -78 °C |

| DIBAH Stoichiometry | > 2.0 equivalents | 1.0 - 1.2 equivalents |

| Key Challenge | Ensuring complete reaction | Preventing over-reduction to the alcohol |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Over-reduction to alcohol in Protocol 2 | Temperature rose above -70 °C during addition or reaction; Excess DIBAH was used. | Improve cooling bath efficiency; Add DIBAH more slowly; Use precisely 1.0-1.1 equivalents of titrated DIBAH. |

| Incomplete reaction | Insufficient DIBAH (reagent may have degraded); Short reaction time. | Use a freshly opened or titrated bottle of DIBAH; Increase reaction time and continue monitoring by TLC. |

| Difficult workup (persistent emulsion) | Formation of aluminum salts. | Continue stirring vigorously with Rochelle's salt—it may take >12 hours; Alternatively, a slow quench with dilute HCl can be used. |

| Low isolated yield | Product loss during aqueous workup or purification. | Perform multiple extractions (3-4 times) of the aqueous layer; Optimize column chromatography conditions. |

Part 4: Alternative Synthetic Strategies

If the ultimate goal is to produce the corresponding aniline, DIBAH is not the appropriate reagent for the nitro group. A sequential approach is necessary.

Two-Step Synthesis of (2-Amino-3,4,5-trimethoxyphenyl)methanol

-

Step 1: Nitro Group Reduction: Selectively reduce the nitro group of the starting material, methyl 3,4,5-trimethoxy-2-nitrobenzoate, to the amine. A standard and highly effective method is catalytic hydrogenation.[13]

-

Reagents: H₂ gas, 10% Pd/C, Ethyl Acetate or Methanol.

-

Procedure: The nitro-ester is dissolved in a suitable solvent and stirred under a hydrogen atmosphere (balloon or Parr shaker) in the presence of the Pd/C catalyst until the nitro group is fully reduced. Filtration through Celite removes the catalyst.

-

-

Step 2: Ester Reduction: The resulting methyl 2-amino-3,4,5-trimethoxybenzoate can then be reduced to the corresponding primary alcohol using DIBAH as described in Protocol 1 . The amine functionality is generally compatible with this reduction.

This two-step pathway highlights the importance of selecting the correct reagent for each desired transformation, leveraging the unique chemoselectivity of different reduction methods.

References

- Thiénot, M. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts.

- Mubofu, E. B. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.

- Guillou, C., et al. (2000).

- Ashenhurst, J. (2024). DIBAL Reducing Agent. Chemistry Steps.

- BenchChem (2025). A Comparative Guide to the Chemoselectivity of DIBA-H in Polyfunctional Molecules. BenchChem.

- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. organic-chemistry.org.

- Guillou, C., et al. (2000).

- Ashenhurst, J. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry.

- Organic Synthesis. DIBAL-H Reduction. orgsyn.org.

- Journal of Synthetic Chemistry (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. jsynthchem.com.

- UrbanPro. DIBAL or DIBAL-H or DIBAH. UrbanPro.

- BenchChem (2025). selective reduction of nitro group without affecting other functional groups. BenchChem.

- Organic Reaction Data. Ester to Alcohol - Common Conditions. organic-reaction.com.

- Professor Dave Explains (2020). Reduction of Esters With DIBAL-H. YouTube.

- ChemicalBook.

- BenchChem (2025). The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide. BenchChem.

- Patsnap (2016).

- BenchChem (2025). Application Notes and Protocols for Scalable Pharmaceutical Synthesis via DIBAL-H Reduction. BenchChem.

Sources

- 1. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 2. Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. p.urbanpro.com [p.urbanpro.com]

- 5. benchchem.com [benchchem.com]

- 6. adichemistry.com [adichemistry.com]

- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. researchgate.net [researchgate.net]

- 11. jsynthchem.com [jsynthchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

Application Notes & Protocols: (3,4,5-Trimethoxy-2-nitrophenyl)methanol as a Versatile Photocleavable Linker

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Harnessing the Power of Light for Controlled Molecular Release

In the intricate world of drug delivery, diagnostics, and fundamental biological research, the ability to control the release of active molecules with spatial and temporal precision is paramount. Photocleavable linkers, molecular entities that break apart upon exposure to a specific wavelength of light, have emerged as indispensable tools for achieving this control.[1][2] Among these, the ortho-nitrobenzyl (ONB) scaffold has proven to be a robust and versatile platform.[3][4] This document provides a comprehensive guide to the use of a specific ONB derivative, (3,4,5-Trimethoxy-2-nitrophenyl)methanol , as a photocleavable linker.

The inclusion of three methoxy groups on the phenyl ring serves to red-shift the absorption maximum of the linker, allowing for cleavage with longer wavelength UV light (typically 365 nm).[1] This is a significant advantage in biological applications, as it minimizes potential photodamage to cells and tissues that can occur with shorter wavelength UV irradiation.[5] This guide will provide detailed protocols for the synthesis, conjugation, and photocleavage of this linker, along with insights into the underlying chemical principles and analytical methods for monitoring these processes.

Section 1: The Photocleavable Linker: Synthesis and Characterization

A reliable supply of the photocleavable linker is the first critical step. While this compound may be commercially available, an in-house synthesis provides greater control over purity and scalability. The following protocol outlines a plausible synthetic route based on established organic chemistry principles, starting from the readily available 3,4,5-trimethoxybenzaldehyde.

Proposed Synthesis of this compound

The synthesis involves a two-step process: nitration of 3,4,5-trimethoxybenzaldehyde followed by selective reduction of the aldehyde to the corresponding alcohol.

Step 1: Nitration of 3,4,5-Trimethoxybenzaldehyde

The electron-donating methoxy groups direct the electrophilic nitration to the ortho and para positions. Due to steric hindrance from the adjacent methoxy groups, nitration is expected to occur at the 2-position.

-

Materials:

-

3,4,5-Trimethoxybenzaldehyde

-

Acetic acid

-

Nitromethane

-

Cyclohexylamine[6]

-

Deionized water

-

Methanol

-

Ethyl acetate

-

-

Protocol:

-

In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (e.g., 10.0 g, 51 mmol) in a mixture of acetic acid (75 mL) and nitromethane (20 mL).

-

Carefully add cyclohexylamine (10 mL) to the solution. The reaction may be exothermic.

-

Heat the reaction mixture to approximately 95°C for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Allow the mixture to cool to room temperature.

-

Slowly add deionized water (e.g., 150 mL) with vigorous stirring to precipitate the product, 3,4,5-trimethoxy-2-nitrobenzaldehyde.

-

Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

-

Recrystallize the crude product from a mixture of methanol and ethyl acetate to yield pure 3,4,5-trimethoxy-2-nitrobenzaldehyde.

-

Step 2: Selective Reduction to this compound

A mild reducing agent is required to selectively reduce the aldehyde in the presence of the nitro group. Sodium borohydride is a suitable choice for this transformation.

-

Materials:

-

3,4,5-Trimethoxy-2-nitrobenzaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

-

Protocol:

-

Dissolve the 3,4,5-trimethoxy-2-nitrobenzaldehyde (e.g., 5.0 g, 20.7 mmol) in methanol (100 mL) in a round-bottom flask and cool the solution in an ice bath.

-